

G007-LK: A Selective Tankyrase Inhibitor for Wnt/ β -catenin Pathway Modulation

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Compound of Interest

Compound Name: G007-LK

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/ β -catenin signaling pathway. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, **G007-LK** prevents the degradation of Axin, a crucial component of the β -catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β -catenin, and subsequent downregulation of Wnt target gene expression. This guide provides a comprehensive overview of **G007-LK**, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its effects on cancer cell proliferation and tumor growth.

Introduction

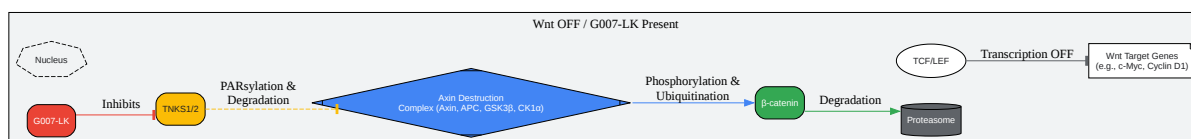
The Wnt/ β -catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC). Tankyrases 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family and play a pivotal role in promoting Wnt signaling by targeting the destruction complex scaffold protein Axin for proteasomal degradation. The inhibition of tankyrase activity presents a promising therapeutic strategy for cancers driven by dysregulated Wnt signaling.

G007-LK is a 1,2,4-triazole-based compound that has emerged as a highly selective and potent inhibitor of both TNKS1 and TNKS2.[1] It binds to the adenosine-binding pocket of the PARP domain of tankyrases, a feature that contributes to its high selectivity over other PARP family members.[1][2] This technical guide details the biochemical and cellular activities of **G007-LK** and provides protocols for its investigation in both in vitro and in vivo settings.

Mechanism of Action

G007-LK exerts its inhibitory effect on the Wnt/ β -catenin signaling pathway through the stabilization of Axin. In the canonical Wnt pathway, the concentration of the transcriptional coactivator β -catenin is tightly controlled by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3). Tankyrases PARsylate Axin, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of Axin leads to the disassembly of the destruction complex and the accumulation of β -catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.

G007-LK, by inhibiting TNKS1 and TNKS2, prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β -catenin destruction complex.[3] The active destruction complex phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β -catenin leads to the suppression of Wnt target gene expression and a reduction in cell proliferation in Wnt-dependent cancer cells.[3][4]



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Figure 1: G007-LK Mechanism of Action in the Wnt/ β -catenin Pathway.

Quantitative Data

The following tables summarize the key quantitative data for **G007-LK**, providing a comparative overview of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Activity of G007-LK

Target	IC50 (nM)	Assay Type	Reference
TNKS1	46	Cell-free	[1] [3] [5]
TNKS2	25	Cell-free	[1] [3] [5]
PARP1	>20,000	Cell-free	[5]

Table 2: Cellular Activity of G007-LK

Cell Line	Assay Type	IC50 (nM)	Effect	Reference
HEK293	TCF/LEF Reporter	50	Inhibition of Wnt3a-induced signaling	[1]
COLO-320DM	Colony Formation	~200	Suppression of colony formation	[3]
SW403	Colony Formation	~200	Suppression of colony formation	[3]
Intestinal Organoids	Growth Assay	80	Suppression of organoid growth	[3]

Table 3: Selectivity Profile of G007-LK

Enzyme Family	Number Tested	Activity	Reference
PARPs (other than TNKS1/2)	7	No significant inhibition	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **G007-LK**.

TCF/LEF Luciferase Reporter Assay

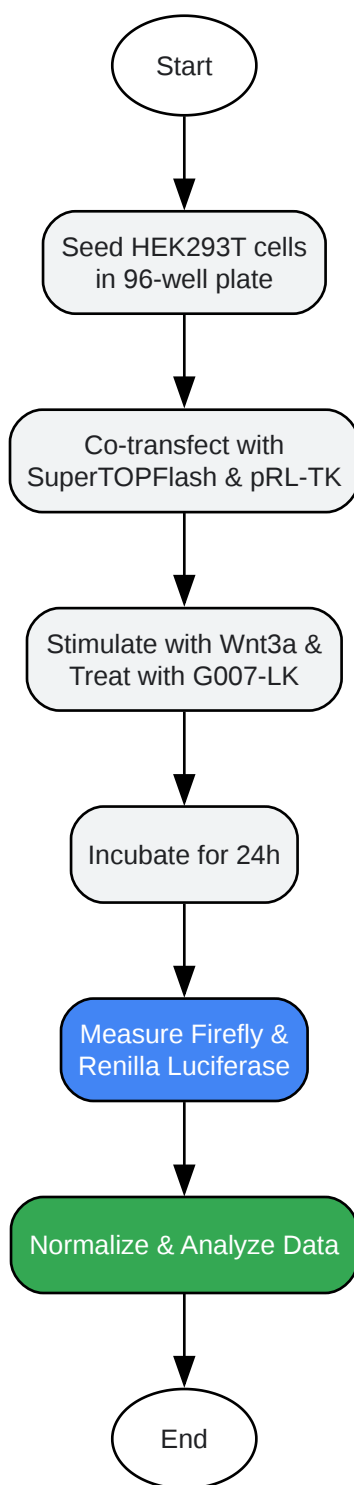
This assay is used to quantify the activity of the Wnt/ β -catenin signaling pathway in response to **G007-LK** treatment.

Materials:

- HEK293T cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- SuperTOPFlash plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter)
- pRL-TK plasmid (contains a constitutively active Renilla luciferase for normalization)
- Transfection reagent (e.g., FuGENE HD)
- Recombinant Wnt3a
- **G007-LK**
- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom plates
- Luminometer

Protocol:

- **Cell Seeding:** Seed HEK293T cells in 96-well plates at a density of 2×10^4 cells per well in 100 μ L of complete DMEM. Incubate overnight at 37°C and 5% CO₂.
- **Transfection:** Co-transfect cells with SuperTOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio is 100 ng of SuperTOPFlash and 10 ng of pRL-TK per well.
- **Wnt3a Stimulation and **G007-LK** Treatment:** 24 hours post-transfection, replace the medium with 100 μ L of fresh medium containing a final concentration of 100 ng/mL recombinant Wnt3a to stimulate the Wnt pathway. Concurrently, treat the cells with a serial dilution of **G007-LK** or vehicle control (DMSO).
- **Incubation:** Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.
- **Luciferase Assay:** Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of Wnt signaling by **G007-LK** relative to the Wnt3a-stimulated, vehicle-treated control.



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Figure 2: Workflow for the TCF/LEF Luciferase Reporter Assay.

Western Blot for Axin Stabilization

This method is used to visualize the stabilization of Axin1 and Axin2 proteins following treatment with **G007-LK**.

Materials:

- SW480 or COLO-320DM cells
- RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
- **G007-LK**
- RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies:
 - Rabbit anti-Axin1 (e.g., Cell Signaling Technology, #2087)
 - Rabbit anti-Axin2 (e.g., Cell Signaling Technology, #2151)
 - Mouse anti- β -actin (e.g., Sigma-Aldrich, #A5441)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Cell Treatment: Plate SW480 or COLO-320DM cells and grow to 70-80% confluency. Treat cells with the desired concentrations of **G007-LK** or vehicle control for 24 hours.

- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Western Blotting:** Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin1, Axin2, and β -actin overnight at 4°C.
- **Detection:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify the band intensities and normalize to the β -actin loading control to determine the relative increase in Axin1 and Axin2 levels.

Colony Formation Assay

This assay assesses the long-term effect of **G007-LK** on the ability of single cells to proliferate and form colonies.

Materials:

- COLO-320DM or SW403 cells
- Complete growth medium
- **G007-LK**
- 6-well plates
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

- Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
- Treatment: Allow the cells to attach overnight, then treat with various concentrations of **G007-LK** or vehicle control.
- Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing **G007-LK** every 3-4 days.
- Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
- Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of **G007-LK**'s anti-tumor efficacy in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or NOD-SCID)
- COLO-320DM or SW403 cells
- Matrigel
- **G007-LK**
- Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Calipers

Protocol:

- Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5×10^6 cells in 100 μ L of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

- **Tumor Growth and Randomization:** Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **G007-LK Administration:** Administer **G007-LK** or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 20 mg/kg, twice daily).
- **Tumor Measurement:** Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Monitoring:** Monitor the body weight and general health of the mice throughout the study.
- **Endpoint:** At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

In Vitro and In Vivo Efficacy

In Vitro Effects

G007-LK has demonstrated potent anti-proliferative effects in various cancer cell lines with activated Wnt signaling. In colorectal cancer cell lines such as COLO-320DM and SW403, **G007-LK** effectively suppresses colony formation.[3] Furthermore, it has been shown to inhibit the growth of intestinal organoids derived from mouse models of intestinal cancer.[3]

In Vivo Effects

In preclinical mouse xenograft models, **G007-LK** has shown significant anti-tumor efficacy. In mice bearing COLO-320DM or SW403 tumors, administration of **G007-LK** resulted in a dose-dependent inhibition of tumor growth.[3] This in vivo efficacy is accompanied by the stabilization of Axin1 and Axin2 and a reduction in the expression of Wnt target genes within the tumor tissue, confirming the on-target activity of the compound.[3]

Conclusion

G007-LK is a valuable research tool and a promising therapeutic candidate for the treatment of Wnt-driven cancers. Its high potency and selectivity for tankyrases, coupled with its demonstrated in vitro and in vivo efficacy, make it a cornerstone for studies investigating the

role of tankyrases in Wnt signaling and cancer biology. The detailed protocols provided in this guide will enable researchers to effectively utilize **G007-LK** to further explore the therapeutic potential of tankyrase inhibition.

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